molecular formula C11H11N3O2S B15126176 6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B15126176
M. Wt: 249.29 g/mol
InChI Key: LPIVDKLFFJWWBT-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. The presence of a nitrophenyl group at the 6th position of the thiazole ring contributes to its unique chemical properties. Compounds containing thiazole and imidazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The nitrophenyl group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
  • 6-(4-Methylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
  • 6-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Uniqueness

6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIVDKLFFJWWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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